Libexin - 982-43-4

Libexin

Catalog Number: EVT-272818
CAS Number: 982-43-4
Molecular Formula: C23H28ClN3O
Molecular Weight: 397.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Libexin is a cough suppressant.

Emetine

Relevance: One abstract mentions "Libexin combinatum (libexine and emetine)" , suggesting a formulation combining Libexin (prenoxdiazine) and emetine for potential synergistic effects, possibly targeting both cough suppression and expectoration in respiratory illnesses.

Hydrocodone

Relevance: One abstract mentions a "Comparative investigation of Libexin and Hydrocodin" . This suggests a study comparing the antitussive efficacy and potentially side effect profiles of Libexin (prenoxdiazine), a peripherally acting antitussive, and hydrocodone, a centrally acting opioid antitussive.

Libexin Metabolites

Compound Description: While not explicitly identified, several abstracts mention the metabolism of Libexin [, , ]. This suggests that researchers have studied how the body breaks down Libexin, leading to the formation of various metabolites. These metabolites could potentially have biological activities of their own.

Source and Classification

Libexin is sourced from synthetic routes and belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This class is known for various biological activities, including antimicrobial and anti-inflammatory properties. Libexin's specific application in medicine focuses on its role as a cough suppressant, particularly in managing symptoms related to bronchitis and other respiratory ailments .

Synthesis Analysis

The synthesis of Libexin involves a multi-step process starting from 2,2-diphenylethylamine and ethyl chloroformate. The initial reaction forms an intermediate compound, which is subsequently reacted with 1,2,4-oxadiazole-5-amine to yield Libexin.

Synthetic Steps

  1. Formation of Intermediate: The reaction between 2,2-diphenylethylamine and ethyl chloroformate produces an intermediate.
  2. Cyclization: The intermediate is then reacted with 1,2,4-oxadiazole-5-amine under controlled conditions to form the final product.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity for pharmaceutical use.

Technical Parameters

  • Reagents Used: 2,2-diphenylethylamine, ethyl chloroformate, 1,2,4-oxadiazole-5-amine.
  • Reaction Conditions: Typically performed under inert atmosphere conditions (e.g., nitrogen) to prevent moisture interference.
Molecular Structure Analysis

Libexin's molecular structure can be described by its formula C23H28ClN3O\text{C}_{23}\text{H}_{28}\text{ClN}_{3}\text{O} with a molecular weight of approximately 397.9 g/mol.

Structural Features

  • Functional Groups: The compound contains an oxadiazole ring which contributes significantly to its pharmacological properties.
  • Bonding: The presence of chlorine and nitrogen atoms in the structure enhances its reactivity and interaction with biological targets.

Data Analysis

The molecular geometry indicates a planar structure due to the aromatic rings present in the compound. This planarity is essential for the molecule's interaction with biological receptors involved in cough reflex pathways .

Chemical Reactions Analysis

Libexin undergoes various chemical reactions typical for organic compounds with similar structures:

Types of Reactions

  1. Oxidation: Under specific conditions, Libexin can be oxidized to form corresponding oxides.
  2. Reduction: It can be reduced to generate amine derivatives.
  3. Substitution Reactions: Libexin can participate in substitution reactions where functional groups are replaced by other groups.

Relevant Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride.
  • Nucleophiles for Substitution: Various nucleophilic agents depending on the desired substitution outcome .
Mechanism of Action

Libexin exerts its pharmacological effects primarily through the modulation of bronchial mucosa sensitivity.

Mechanism Details

  • Receptor Interaction: It decreases the sensitivity of bronchial baroreceptors that trigger the cough reflex.
  • Physiological Impact: By acting centrally and peripherally on these receptors, Libexin effectively suppresses coughing without affecting mucosal secretions or causing sedation .

Relevant Data

Clinical studies indicate that Libexin does not significantly impact respiratory function parameters while providing effective cough relief.

Physical and Chemical Properties Analysis

Libexin exhibits several notable physical and chemical properties:

Applications

Libexin has diverse applications across several fields:

Scientific Applications

  1. Pharmaceutical Research: Used as a model compound in studies exploring cough suppressants and their mechanisms.
  2. Biological Studies: Investigated for effects on pulmonary stretch receptors and potential therapeutic roles in respiratory diseases.
  3. Industrial Use: Incorporated into formulations for over-the-counter cough medications due to its efficacy in symptom relief.

Clinical Use

Libexin is primarily utilized in clinical settings for managing cough associated with bronchial conditions, providing symptomatic relief without significant side effects typically associated with narcotic antitussives.

Introduction to Libexin in Modern Pharmacotherapy

Historical Context and Discovery of Prenoxdiazine Derivatives

The development of prenoxdiazine derivatives emerged during the mid-20th century as researchers sought alternatives to opioid-based cough medicines. Initial pharmacological studies on Libexin appeared in the Hungarian medical literature as early as 1966, with clinical evaluations demonstrating its antitussive efficacy in diverse pulmonary conditions [4] [8]. By the late 1960s, researchers had established its peripheral site of action, distinguishing it from codeine and other centrally acting agents [8]. The foundation of its clinical application was solidified through a landmark fifteen-year experience study published in 1989 that documented its utility in managing cough of bronchial origin [1]. Throughout its development history, Libexin has been marketed under various synonyms including Lomapect, Toparten, and HK-256, reflecting its multinational pharmaceutical applications . The compound's journey from laboratory discovery to clinical implementation illustrates the evolving understanding of cough neurophysiology and the therapeutic value of peripherally acting agents in respiratory medicine.

Structural Classification Within Heterocyclic Antitussive Agents

Prenoxdiazine belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, characterized by a five-membered ring structure containing two carbon atoms, two nitrogen atoms, and one oxygen atom. This heterocyclic core contributes significantly to the molecule's biostability and electronic distribution, enabling optimal interaction with peripheral sensory receptors in the respiratory tract [1] . The molecular architecture incorporates two critical pharmacophores:

  • A diphenylethyl group attached at the 3-position of the oxadiazole ring, which provides steric bulk and lipophilic character
  • A piperidinylethyl substituent at the 5-position, contributing basicity and potential for cationic interactions at physiological pH

This strategic arrangement facilitates receptor desensitization without engaging central opioid pathways. The hydrochloride salt form enhances water solubility and bioavailability. The compound's structural complexity is evidenced by its multiple reaction capabilities, including oxidation to form corresponding oxides, reduction to yield amines, and participation in substitution reactions with reagents such as potassium permanganate and lithium aluminum hydride . These chemical properties provide avenues for derivative synthesis while maintaining the core pharmacophore responsible for antitussive activity.

Significance in Peripheral vs. Central Cough Suppression Paradigms

Libexin occupies a unique therapeutic position in the cough suppression landscape due to its exclusively peripheral mechanism. Unlike central antitussives such as codeine (μ-opioid receptor agonist) and dextromethorphan (NMDA receptor antagonist), which act on medullary cough centers, prenoxdiazine hydrochloride desensitizes pulmonary stretch receptors in the airways [1] [3]. This fundamental difference translates to several clinical advantages:

  • No central nervous system depression: Unlike opioid antitussives, Libexin does not suppress respiratory drive or cause sedation
  • Absence of abuse potential: The peripheral mechanism circumvents reward pathways in the brain
  • Maintenance of protective cough reflexes: Preserves cough functionality for airway clearance while reducing pathological coughing

Research indicates that centrally acting antitussives show variable efficacy across different cough etiologies, with particularly limited effectiveness in upper respiratory infections [5]. In contrast, Libexin's peripheral action may provide more consistent suppression for bronchogenic coughs where airway receptor hypersensitivity predominates. This mechanistic distinction is especially relevant for patients with chronic respiratory conditions requiring prolonged antitussive therapy without central side effects [3] . Clinical evidence suggests that Libexin may even improve respiratory function values rather than depress them, as noted in a 1989 clinical study .

Table 1: Comparative Mechanisms of Antitussive Agents

Agent ClassRepresentative DrugsPrimary MechanismSite of ActionKey Limitations
Peripheral AntitussivesPrenoxdiazine (Libexin)Desensitization of pulmonary stretch receptorsAirway sensory receptorsLimited efficacy in central cough induction
Opioid Central AntitussivesCodeine, Hydrocodoneμ-opioid receptor agonismMedullary cough centerRespiratory depression, sedation, addiction potential
Non-Opioid Central AntitussivesDextromethorphanNMDA receptor antagonismMedulla and higher CNSPsychoactive effects at high doses
Multi-Mechanism AgentsBenzonatateAnesthetizes vagal afferentsPeripheral stretch receptors and central synapsesChoking risk, CNS side effects

Table 2: Documented Clinical Applications of Libexin Based on European Clinical Studies

Clinical ConditionReported EfficacyStudy CharacteristicsMechanistic Rationale
Acute/Chronic BronchitisSignificant cough reductionMultiple clinical studies [1] Desensitization of bronchial irritant receptors
Pre/Post-operative CoughEffective suppressionPulmonary surgery applications [8]Reduced cough reflex sensitivity during airway instrumentation
BronchiectasisSymptomatic improvementLimited clinical evaluationModulation of stretch receptor hypersensitivity
COPD-related CoughMixed resultsLimited formal trialsPotential receptor desensitization in chronic inflammation

The clinical significance of Libexin's peripheral action extends to special populations where central depressants pose particular risks, including the elderly, patients with compromised respiratory function, and those with substance abuse histories. Research indicates that unlike opioid antitussives, which show reduced efficacy in neurogenic and upper airway coughs, peripherally acting agents like Libexin maintain their effectiveness across various bronchogenic cough etiologies [5] . Emerging evidence suggests that certain types of codeine-resistant coughs involving neurokinin pathways may remain responsive to peripheral receptor desensitization, highlighting the importance of Libexin in treatment-resistant cases .

Recent pharmacological research continues to explore the molecular nuances of Libexin's mechanism, particularly its interaction with transient receptor potential (TRP) channels and voltage-gated sodium channels in airway sensory nerves. These investigations may further elucidate its receptor-level actions and inform the development of next-generation peripherally acting antitussives . The ongoing refinement of cough hypersensitivity syndrome concepts positions Libexin as a valuable therapeutic option for patients exhibiting heightened peripheral cough reflex sensitivity without central neurological involvement.

Properties

CAS Number

982-43-4

Product Name

Libexin

IUPAC Name

3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole;hydrochloride

Molecular Formula

C23H28ClN3O

Molecular Weight

397.9 g/mol

InChI

InChI=1S/C23H27N3O.ClH/c1-4-10-19(11-5-1)21(20-12-6-2-7-13-20)18-22-24-23(27-25-22)14-17-26-15-8-3-9-16-26;/h1-2,4-7,10-13,21H,3,8-9,14-18H2;1H

InChI Key

ONTOFAWPPHNLML-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC2=NC(=NO2)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Solubility

Soluble in DMSO

Synonyms

Lomapect; Libexin; HK 256; HK-256; HK256; Toparten; Prenoxdiazine hydrochloride;

Canonical SMILES

C1CCN(CC1)CCC2=NC(=NO2)CC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.